molecular formula C12H12FN3O4S B2768223 3-fluoro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide CAS No. 2309775-81-1

3-fluoro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide

Cat. No.: B2768223
CAS No.: 2309775-81-1
M. Wt: 313.3
InChI Key: YSUFGXANKLHZKH-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a fluorine atom, a methoxy group, and a pyrimidinyl group attached to a benzenesulfonamide core

Preparation Methods

Chemical Reactions Analysis

3-fluoro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and methoxy groups can enhance its binding affinity and specificity towards these targets. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the natural substrate .

Comparison with Similar Compounds

Similar compounds to 3-fluoro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzene-1-sulfonamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O4S/c1-19-11-4-3-9(5-10(11)13)21(17,18)16-8-6-14-12(20-2)15-7-8/h3-7,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUFGXANKLHZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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